Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a fluorophenyl group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the acetyl and fluorophenyl groups, and the esterification of the benzoate. Common reagents used in these reactions include acetic anhydride, fluorobenzoyl chloride, and methyl benzoate. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes
Scientific Research Applications
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-acetylpiperazin-1-yl)methylbenzoate
- Methyl 4-(4-fluorophenyl)piperazine-1-carboxylate
- Methyl 3-(4-fluorophenyl)-4-(piperazin-1-yl)benzoate
Uniqueness
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block and exhibit a range of activities not found in similar compounds.
Properties
Molecular Formula |
C21H22FN3O4 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H22FN3O4/c1-14(26)24-9-11-25(12-10-24)19-8-5-16(21(28)29-2)13-18(19)23-20(27)15-3-6-17(22)7-4-15/h3-8,13H,9-12H2,1-2H3,(H,23,27) |
InChI Key |
CFALFVNGDHYVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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